(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide
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Overview
Description
The compound (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide is a complex organic molecule featuring a benzodioxole ring, a tert-butylsulfonyl group, and a cyanide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA) receptor . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
The compound acts as a positive allosteric modulator of the AMPA receptor . It binds allosterically to the GluR1–GluR4 subunits of the receptor, limiting desensitization and provoking an increase in amplitude of the receptor’s response .
Biochemical Pathways
The compound’s interaction with the AMPA receptor affects several biochemical pathways. It increases the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) , which are key enzymes in the body’s antioxidant defense system .
Result of Action
The compound’s action results in a significant increase in endurance capacity and recovery from fatigue in mice . It increases liver glycogen (LG) and muscle glycogen (MG) contents significantly, while decreasing lactic acid (LA) and blood urea nitrogen (BUN) levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole ring, followed by the introduction of the amino group. The tert-butylsulfonyl group is then added through sulfonylation reactions, and finally, the cyanide group is introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyanide group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyanide group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-methylsulfonylmethanimidoyl cyanide
- (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-ethylsulfonylmethanimidoyl cyanide
Uniqueness
Compared to similar compounds, (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide may exhibit unique properties due to the presence of the tert-butylsulfonyl group, which can influence its steric and electronic characteristics, potentially leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-13(2,3)21(17,18)12(7-14)16-15-9-4-5-10-11(6-9)20-8-19-10/h4-6,15H,8H2,1-3H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIIBZQTUSBQE-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC2=C(C=C1)OCO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N\NC1=CC2=C(C=C1)OCO2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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